molecular formula C24H27ClN4O4 B2430790 Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252821-10-5

Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2430790
CAS RN: 1252821-10-5
M. Wt: 470.95
InChI Key: MJOWFTMBOGZSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone derivative bearing a piperazine moiety . It is related to a class of compounds that have been studied for their inhibitory effects on acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . Inhibition of AChE is a key target in the treatment of Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .


Synthesis Analysis

The synthesis of similar compounds involves the creation of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The specific synthesis process for this compound is not available in the retrieved resources.


Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various methods, including HRMS, IR, 1H and 13C NMR experiments . The compound with the best AChE activity was found to carry a p-methylphenyl group .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is synthesized through specific protocols and its structure is determined using techniques like HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).

Chemical Transformations and Derivatives

  • It can undergo rearrangements to form derivatives with potential biological applications, as seen in its conversion to methoxy- and cyano- derivatives (Bullock et al., 1972).

Development of New Heterocyclic Compounds

  • Utilized as a base for the synthesis of various novel heterocyclic compounds, some of which show promise as COX-1/COX-2 inhibitors with potential analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Applications

  • Derivatives of this compound have been synthesized and tested for antimicrobial activities, showing varying degrees of effectiveness against microorganisms (Bektaş et al., 2007).

Thermodynamic Properties

  • Studies have focused on understanding its combustion energies, enthalpies of combustion and formation, and other thermodynamic properties, which are vital for its application in various fields (Klachko et al., 2020).

Potential as Antipsychotic Agents

  • Some derivatives of this compound have shown potential as antipsychotic agents through their affinity for dopamine and serotonin receptors (Raviña et al., 2000).

Antidiabetic Screening

  • N-substituted derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, highlighting its potential role in diabetes treatment (Lalpara et al., 2021).

Study of Anticonvulsant Properties

  • The crystal structures of certain anticonvulsant enaminones related to this compound have been determined, contributing to the understanding of its potential anticonvulsant applications (Kubicki et al., 2000).

Anticancer and Antimicrobial Potential

  • Some derivatives are studied for their anticancer and antimicrobial potential, demonstrating the broad spectrum of this compound’s applications in health and medicine (Sharma et al., 2012).

Safety And Hazards

The compound is classified as a potential carcinogen according to a harmonised C&L classifying the substance as a suspected carcinogen Carc.2 .

properties

IUPAC Name

methyl 6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O4/c1-32-19-5-3-4-16(14-19)22-21(23(30)33-2)20(26-24(31)27-22)15-28-10-12-29(13-11-28)18-8-6-17(25)7-9-18/h3-9,14,22H,10-13,15H2,1-2H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOWFTMBOGZSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.